The compound is classified as an organic chemical with the following identifiers:
The structural representation of this compound can be accessed through various chemical databases such as PubChem and the NIST Chemistry WebBook .
The synthesis of 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline can be achieved through several methodologies:
The molecular structure of 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline features:
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl
DSQWWSVOIGUHAE-UHFFFAOYSA-N
These structural characteristics contribute to its chemical reactivity and potential applications in organic synthesis .
2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline participates in various chemical reactions:
The mechanism of action for 2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline primarily revolves around its interactions as a nucleophile or electrophile in organic reactions.
This dual functionality makes it a valuable compound in synthetic organic chemistry and biological studies .
The compound has several significant applications across various fields:
Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals, particularly where biphenyl derivatives are relevant .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4